molecular formula C19H28O4 B14265520 2-(Dodecanoyloxy)benzoic acid CAS No. 169755-63-9

2-(Dodecanoyloxy)benzoic acid

Cat. No.: B14265520
CAS No.: 169755-63-9
M. Wt: 320.4 g/mol
InChI Key: BXDMLFBJTYUIJD-UHFFFAOYSA-N
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Description

2-(Dodecanoyloxy)benzoic acid is an organic compound that belongs to the class of esters. It is derived from benzoic acid and dodecanoic acid (also known as lauric acid). This compound is characterized by its ester linkage, which connects the benzoic acid moiety to the dodecanoic acid chain. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecanoyloxy)benzoic acid typically involves the esterification of benzoic acid with dodecanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient removal of by-products. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecanoyloxy)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield benzoic acid and dodecanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration (HNO3/H2SO4), halogenation (Br2/FeBr3).

Major Products

    Hydrolysis: Benzoic acid and dodecanoic acid.

    Reduction: Benzyl alcohol and dodecanol.

    Substitution: Nitrobenzoic acid derivatives, halobenzoic acid derivatives.

Scientific Research Applications

2-(Dodecanoyloxy)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the benzoic acid moiety.

    Medicine: Explored for its potential use in drug delivery systems, where the ester linkage can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-(Dodecanoyloxy)benzoic acid is primarily related to its hydrolysis. In biological systems, esterases can catalyze the hydrolysis of the ester linkage, releasing benzoic acid and dodecanoic acid. Benzoic acid is known for its antimicrobial properties, which can inhibit the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways.

Comparison with Similar Compounds

2-(Dodecanoyloxy)benzoic acid can be compared with other ester compounds derived from benzoic acid and fatty acids. Similar compounds include:

    2-(Hexanoyloxy)benzoic acid: Derived from benzoic acid and hexanoic acid.

    2-(Octanoyloxy)benzoic acid: Derived from benzoic acid and octanoic acid.

    2-(Decanoyloxy)benzoic acid: Derived from benzoic acid and decanoic acid.

Uniqueness

The uniqueness of this compound lies in the length of its fatty acid chain (dodecanoic acid), which imparts distinct physical and chemical properties. The longer chain length can enhance its hydrophobicity and influence its solubility and melting point, making it suitable for specific applications in cosmetics and pharmaceuticals.

Properties

CAS No.

169755-63-9

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-dodecanoyloxybenzoic acid

InChI

InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-10-15-18(20)23-17-14-12-11-13-16(17)19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22)

InChI Key

BXDMLFBJTYUIJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=CC=C1C(=O)O

Origin of Product

United States

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